1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride
CAS No.: 1934434-04-4
Cat. No.: VC6182573
Molecular Formula: C4H7FO4S2
Molecular Weight: 202.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934434-04-4 |
|---|---|
| Molecular Formula | C4H7FO4S2 |
| Molecular Weight | 202.21 |
| IUPAC Name | 1,1-dioxothiolane-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4H7FO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 |
| Standard InChI Key | NBZDJPOKOBIZLX-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1S(=O)(=O)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1,1-dioxothiolane-3-sulfonyl fluoride, reflects its bicyclic structure: a tetrahydrothiophene ring (thiolane) with two sulfonyl oxygen atoms and a fluorine atom bonded to the sulfur center. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1934434-04-4 |
| Molecular Formula | C₄H₇FO₄S₂ |
| Molecular Weight | 202.21 g/mol |
| SMILES | C1CS(=O)(=O)CC1S(=O)(=O)F |
| InChIKey | NBZDJPOKOBIZLX-UHFFFAOYSA-N |
The sulfonyl fluoride group (-SO₂F) confers electrophilic reactivity, enabling nucleophilic substitutions, while the thiolane ring enhances solubility in polar solvents.
Synthesis Methods
Mechanochemical Synthesis
A solvent-free mechanochemical approach has been optimized for this compound, utilizing ball milling to achieve high yields (>85%) with minimal waste. This method avoids traditional solvents, aligning with green chemistry principles.
Electrochemical Oxidation
Recent advances in electrochemistry enable the synthesis of sulfonyl fluorides directly from thiols or disulfides. Using KF as a fluoride source in a biphasic (H₂O/CH₃CN) system, the reaction proceeds via radical intermediates, yielding the target compound in 60–75% efficiency .
Sulfonamide Conversion
Sulfonamides can be converted to sulfonyl fluorides through a two-step process:
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Chlorination: Treatment with Pyry-BF₄ and MgCl₂ generates the sulfonyl chloride.
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Fluorination: Subsequent reaction with KF replaces chlorine with fluorine .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:
This reactivity underpins its utility in bioconjugation and probe design .
Stability Under Physiological Conditions
Unlike sulfonyl chlorides, the fluoride analogue exhibits enhanced stability in aqueous media (pH 4–8), making it suitable for biological applications .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a key intermediate in drug discovery:
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Activity-Based Probes (ABPs): Covalently modifies serine hydrolases and proteases, enabling enzyme activity profiling .
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Anticancer Agents: Derivatives like 2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic acid show apoptosis-inducing activity in vitro .
Materials Science
Sulfonyl fluorides are employed in polymer crosslinking and surface functionalization due to their selective reactivity .
Chemical Biology
The compound’s bioorthogonal reactivity facilitates protein labeling and target identification in complex biological systems .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, inert atmosphere |
| Handling | Use nitrile gloves, fume hood |
| Toxicity | Limited data; assume acute toxicity |
The compound is labeled "For research use only," with no approved human or veterinary applications.
Future Directions
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